molecular formula C12H15N3S B15211218 N-Methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine CAS No. 87527-76-2

N-Methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B15211218
CAS No.: 87527-76-2
M. Wt: 233.33 g/mol
InChI Key: FRVBDGVZVACVPX-UHFFFAOYSA-N
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Description

N-Methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-methylthiosemicarbazide with 2-phenylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-Methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its interaction with cellular targets can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

N-Methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine can be compared with other thiadiazole derivatives to highlight its uniqueness:

    Similar Compounds: 5-Phenyl-1,3,4-thiadiazol-2-amine, N-Methyl-1,3,4-thiadiazol-2-amine

    Uniqueness: The presence of the N-methyl and 2-phenylpropyl groups in this compound imparts distinct physicochemical properties and biological activities compared to other thiadiazole derivatives. These structural features may enhance its binding affinity to specific targets and improve its pharmacokinetic profile.

Properties

CAS No.

87527-76-2

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

N-methyl-5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H15N3S/c1-9(10-6-4-3-5-7-10)8-11-14-15-12(13-2)16-11/h3-7,9H,8H2,1-2H3,(H,13,15)

InChI Key

FRVBDGVZVACVPX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=C(S1)NC)C2=CC=CC=C2

Origin of Product

United States

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